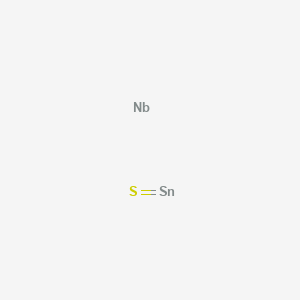
Niobium;sulfanylidenetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium;sulfanylidenetin is a compound that combines niobium, a transition metal, with sulfanylidenetin, a sulfur-containing ligand. Niobium is known for its high melting point, corrosion resistance, and superconducting properties . Sulfanylidenetin, on the other hand, is a ligand that can form stable complexes with various metals, enhancing their reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of niobium;sulfanylidenetin typically involves the reaction of niobium pentachloride (NbCl₅) with sulfanylidenetin under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as:
NbCl5+Sulfanylidenetin→this compound+by-products
Industrial Production Methods
Industrial production of this compound involves high-temperature reactions in specialized reactors. The process includes purification steps to remove impurities and ensure high purity of the final product. Techniques such as liquid-liquid extraction, molten salt electrolysis, and electron beam melting are commonly used .
Análisis De Reacciones Químicas
Types of Reactions
Niobium;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form niobium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Ligands such as phosphines or amines in the presence of a catalyst.
Major Products
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: New niobium complexes with different ligands.
Aplicaciones Científicas De Investigación
Niobium;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, including superconductors and corrosion-resistant alloys .
Mecanismo De Acción
The mechanism of action of niobium;sulfanylidenetin involves its ability to form stable complexes with various substrates. The niobium center can coordinate with multiple ligands, facilitating catalytic reactions. The sulfur-containing ligand enhances the reactivity of the niobium center by stabilizing intermediate states and lowering activation energies .
Comparación Con Compuestos Similares
Similar Compounds
- Niobium pentachloride (NbCl₅)
- Niobium oxides (Nb₂O₅)
- Niobium carbide (NbC)
Uniqueness
Niobium;sulfanylidenetin is unique due to its combination of niobium and a sulfur-containing ligand, which imparts distinct chemical and physical properties. Unlike niobium pentachloride, which is highly reactive and corrosive, this compound is more stable and versatile in various applications. Compared to niobium oxides and carbides, it offers enhanced catalytic activity and selectivity in chemical reactions .
Propiedades
Número CAS |
93389-15-2 |
|---|---|
Fórmula molecular |
NbSSn |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
niobium;sulfanylidenetin |
InChI |
InChI=1S/Nb.S.Sn |
Clave InChI |
SDYUZZDLQTXRKQ-UHFFFAOYSA-N |
SMILES canónico |
S=[Sn].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)
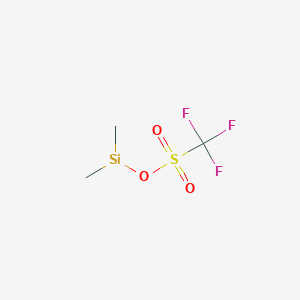
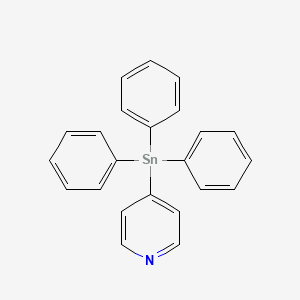

![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
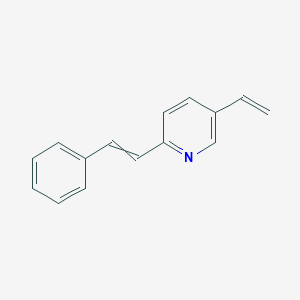

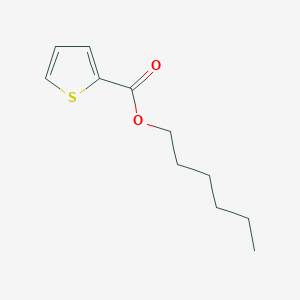
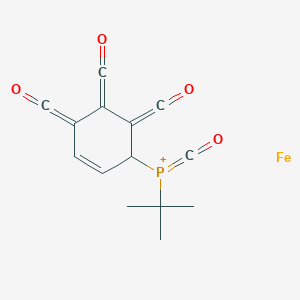
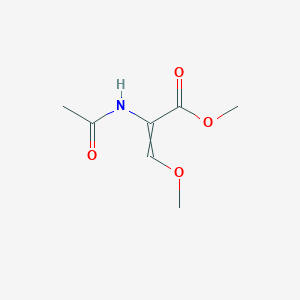
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
